Tert-butyl (5-formylthiazol-2-yl)carbamate

Description

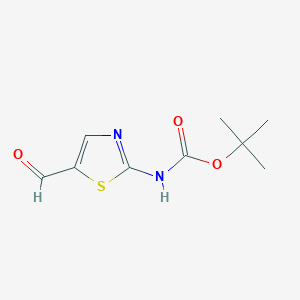

Tert-butyl (5-formylthiazol-2-yl)carbamate is a specialized organic compound featuring a thiazole ring substituted with a formyl group at position 5 and a tert-butyl carbamate (Boc) protecting group at position 2. Its molecular formula is C₁₀H₁₄N₂O₃S, with a molecular weight of 242.3 g/mol . This compound is recognized as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis, often serving as an intermediate for constructing complex molecules, particularly in drug discovery and peptide modifications.

The Boc group enhances solubility and stability during synthetic processes, while the formyl moiety provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

Properties

IUPAC Name |

tert-butyl N-(5-formyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-4-6(5-12)15-7/h4-5H,1-3H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFCHUSAPKBABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693866 | |

| Record name | tert-Butyl (5-formyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391668-77-2 | |

| Record name | tert-Butyl (5-formyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(5-formyl-1,3-thiazol-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-formylthiazol-2-yl)carbamate typically involves the reaction of 5-formylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions . The general reaction scheme is as follows:

5-formylthiazole+tert-butyl chloroformatetriethylaminetert-butyl (5-formylthiazol-2-yl)carbamate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-formylthiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)

Major Products Formed

Oxidation: Tert-butyl (5-carboxythiazol-2-yl)carbamate

Reduction: Tert-butyl (5-hydroxymethylthiazol-2-yl)carbamate

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl (5-formylthiazol-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (5-formylthiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can also participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl (5-formylthiazol-2-yl)carbamate belongs to a family of Boc-protected thiazole derivatives. Below is a detailed comparison with analogs, emphasizing structural variations, reactivity, and applications.

Key Structural Analogs and Their Properties

Reactivity and Functional Group Influence

- Formyl Group (5-position) : The aldehyde in this compound enables Schiff base formation, reductive amination, or cross-coupling reactions, making it ideal for bioconjugation or linker synthesis .

- Bromo Substituent (5-position) : Bromine in 405939-39-1 facilitates Suzuki-Miyaura or Ullmann couplings, critical in aryl-aryl bond formation .

- Hydroxymethyl (4-position) : The -CH₂OH group in 494769-44-7 offers a site for esterification or oxidation, useful in prodrug activation .

- Chloro Substituent (4-position) : In 388594-31-8, chlorine increases electrophilicity, aiding in SNAr reactions but requiring strict storage conditions (2–8°C under inert gas) .

Research Findings and Trends

- Synthetic Utility: The Boc group in these compounds simplifies purification and enhances stability during multi-step syntheses, as demonstrated in the preparation of pyrimidine and chromenone derivatives ().

- Safety Considerations : While this compound lacks explicit hazard data, structurally related carbamates (e.g., 1799420-92-0 in ) recommend handling with standard lab precautions (gloves, ventilation).

- Emerging Analogs : Recent patents highlight derivatives like tert-butyl (4-(bromomethyl)thiazol-2-yl)carbamate (1001419-35-7) for antibody-drug conjugates (ADCs), leveraging bromine for bioconjugation .

Biological Activity

Tert-butyl (5-formylthiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, a formyl group, and a carbamate moiety. Its molecular formula is , with a molecular weight of approximately 216.27 g/mol. The thiazole ring is known for its biological activity, particularly in drug development targeting various diseases.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This property is crucial for its potential therapeutic applications.

- Protein Interactions : The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, further influencing their function and stability.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

- Neuroprotective Effects : The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It may act as an inhibitor of enzymes involved in tau pathology, which is critical in neurodegeneration .

- Biochemical Assays : Due to its ability to modulate enzyme activity, this compound is utilized in biochemical assays to study enzyme mechanisms and protein interactions.

Case Study 1: Neurodegenerative Disorders

A study explored the effects of thiazole derivatives on tau-mediated neurodegeneration. This compound was identified as a promising candidate for further development due to its ability to inhibit tau aggregation, which is linked to Alzheimer's disease progression .

Case Study 2: Antimicrobial Properties

In vitro tests showed that derivatives of the compound exhibited significant antibacterial activity against resistant strains. For instance, one derivative demonstrated effective bactericidal properties against MRSA at concentrations comparable to established antibiotics like vancomycin .

Data Table: Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.